5-chloro-1-methyl-1H-imidazole-4-sulfonamide

Lipophilicity Medicinal Chemistry SAR

This 1,4,5-trisubstituted imidazole is a strategic building block for medicinal chemistry. The 5-chloro substituent serves as a versatile handle for nucleophilic aromatic substitution (SNAr), enabling the generation of diverse C-5 analog libraries inaccessible from the unsubstituted parent. Its intermediate LogP (1.502) and lower molecular weight (195.63 g/mol) compared to the 5-bromo analog make it ideal for optimizing ligand efficiency and probing halogen-specific interactions in hit-to-lead campaigns. This scaffold is non-interchangeable with 1-methyl-1H-imidazole-4-sulfonamide.

Molecular Formula C4H6ClN3O2S
Molecular Weight 195.63 g/mol
CAS No. 101258-32-6
Cat. No. B034673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1-methyl-1H-imidazole-4-sulfonamide
CAS101258-32-6
Synonyms1H-Imidazole-4-sulfonamide,5-chloro-1-methyl-(9CI)
Molecular FormulaC4H6ClN3O2S
Molecular Weight195.63 g/mol
Structural Identifiers
SMILESCN1C=NC(=C1Cl)S(=O)(=O)N
InChIInChI=1S/C4H6ClN3O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3,(H2,6,9,10)
InChIKeyPQCNACQWOIFIBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-methyl-1H-imidazole-4-sulfonamide (CAS 101258-32-6) Procurement & Selection Guide


5-Chloro-1-methyl-1H-imidazole-4-sulfonamide (CAS 101258-32-6) is a heterocyclic building block featuring a sulfonamide pharmacophore at the 4-position, a chlorine substituent at the 5-position, and a methyl group at the 1-position of the imidazole ring . This specific substitution pattern confers distinct physicochemical properties compared to its unsubstituted and 5-halo analogs, making it a valuable scaffold for medicinal chemistry optimization and structure-activity relationship (SAR) studies .

Why Generic Imidazole Sulfonamide Substitution is Not Feasible for 5-Chloro-1-methyl-1H-imidazole-4-sulfonamide Applications


The presence of the 5-chloro substituent in 5-chloro-1-methyl-1H-imidazole-4-sulfonamide fundamentally alters its lipophilicity and electronic character relative to unsubstituted imidazole sulfonamides . This modification impacts membrane permeability and target engagement in biological systems, making it non-interchangeable with 1-methyl-1H-imidazole-4-sulfonamide (CAS 111124-90-4) or other 5-halo analogs [1]. Furthermore, the chlorine atom serves as a critical synthetic handle for nucleophilic substitution, enabling the construction of diverse analogs that are inaccessible from the unsubstituted parent .

Quantitative Differentiation Evidence for 5-Chloro-1-methyl-1H-imidazole-4-sulfonamide vs. Key Analogs


Lipophilicity (LogP) Enhancement vs. Unsubstituted Imidazole Sulfonamide

The introduction of a chlorine atom at the 5-position of the imidazole ring significantly increases the compound's lipophilicity compared to the unsubstituted analog. The target compound, 5-chloro-1-methyl-1H-imidazole-4-sulfonamide, has a calculated LogP of 1.502 . In contrast, its direct comparator, 1-methyl-1H-imidazole-4-sulfonamide (CAS 111124-90-4), has a reported LogP of 0.8486 [1]. This represents a substantial increase in lipophilicity, which is a key determinant for membrane permeability and biological distribution.

Lipophilicity Medicinal Chemistry SAR

Molecular Weight and Halogen-Specific Differentiation vs. 5-Bromo Analog

The choice of halogen at the 5-position directly impacts molecular weight and associated properties. The target chloro derivative has a molecular weight of 195.63 g/mol , whereas the corresponding 5-bromo analog (CAS 89501-91-7) has a significantly higher molecular weight of 240.08 g/mol [1]. This difference of 44.45 g/mol is critical for maintaining compliance with drug-likeness rules (e.g., Lipinski's Rule of Five) and for applications where lower molecular weight is desired for improved ligand efficiency.

Physicochemical Properties Lead Optimization Halogen Bonding

Synthetic Versatility: Chlorine as a Functional Handle vs. Unsubstituted Analogs

The 5-chloro group in 5-chloro-1-methyl-1H-imidazole-4-sulfonamide is not merely a passive substituent; it serves as an active synthetic handle for further derivatization . Unlike 1-methyl-1H-imidazole-4-sulfonamide (CAS 111124-90-4), which lacks a halogen for nucleophilic substitution, the target compound can undergo SNAr reactions with amines, thiols, and other nucleophiles to generate a diverse array of C-5 substituted analogs . This reactivity is fundamental for generating focused libraries for SAR exploration.

Chemical Synthesis Derivatization Building Blocks

Halogen-Dependent Lipophilicity Gradient Across 5-Substituted Analogs

The impact of 5-substitution on lipophilicity follows a clear halogen-dependent trend. The target 5-chloro compound has a LogP of 1.502 . In comparison, the 5-bromo analog has a higher LogP of 1.6111 [1], while the unsubstituted parent has a significantly lower LogP of 0.8486 [2]. This gradient provides a rational basis for tuning lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Lipophilicity SAR Drug Design

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

Despite the introduction of the chlorine atom, the topological polar surface area (TPSA) and hydrogen bonding capacity of the target compound remain comparable to its analogs. The target compound has a TPSA of approximately 78 Ų and 2 hydrogen bond donors [1]. The unsubstituted analog has a TPSA of 86.36 Ų . This minor difference in TPSA, combined with the increased lipophilicity, suggests that the target compound may exhibit improved passive membrane permeability without a significant compromise in aqueous solubility compared to the parent.

Physicochemical Properties Drug-likeness Permeability

Validated Application Scenarios for 5-Chloro-1-methyl-1H-imidazole-4-sulfonamide Based on Differential Evidence


Medicinal Chemistry SAR Studies for Membrane Permeability Optimization

This compound is ideally suited for structure-activity relationship (SAR) studies focused on modulating lipophilicity to enhance cellular permeability. Its LogP value of 1.502, which is intermediate between the unsubstituted (LogP 0.85) and 5-bromo (LogP 1.61) analogs , allows medicinal chemists to probe the impact of incremental lipophilicity changes on target engagement and ADME properties without drastically altering molecular weight.

Synthesis of Diverse Chemical Libraries via Nucleophilic Substitution

The presence of the reactive 5-chloro group enables efficient diversification through nucleophilic aromatic substitution (SNAr) . This makes the compound a strategic starting material for generating focused libraries of C-5 substituted imidazole sulfonamides, a capability not offered by the unsubstituted parent scaffold. This is particularly valuable in hit-to-lead and lead optimization campaigns.

Lead Optimization Campaigns with Stringent Ligand Efficiency Requirements

For projects where ligand efficiency (e.g., LipE or LELP) is a key performance indicator, the lower molecular weight of the chloro derivative (195.63 g/mol) compared to the 5-bromo analog (240.08 g/mol) [1] provides a critical advantage. This compound allows for the introduction of halogen-specific interactions (e.g., halogen bonding) with a minimal penalty on molecular weight, aligning with best practices in fragment-based drug discovery and lead optimization.

Computational Chemistry and QSAR Model Development

The well-defined and quantifiable differences in key physicochemical properties (LogP, molecular weight, TPSA) between this compound and its close analogs [REFS-1,3] make it an excellent candidate for inclusion in quantitative structure-activity relationship (QSAR) datasets. It can serve as a calibration point for models predicting the effects of 5-halo substitution on imidazole-containing scaffolds.

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